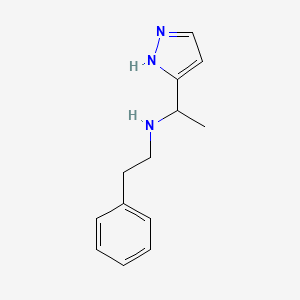
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine to form the pyrazole ring, followed by subsequent functionalization to introduce the ethyl and phenyl groups .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and efficiency. These methods are designed to be scalable and cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as 5-amino-pyrazoles and 3,5-diphenyl-1H-pyrazole .
Uniqueness
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethanamine moiety enhances its potential for biological activity and makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-1-(1H-pyrazol-5-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-11(13-8-10-15-16-13)14-9-7-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,15,16) |
Clé InChI |
PRVIVUGPPAUPFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=NN1)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
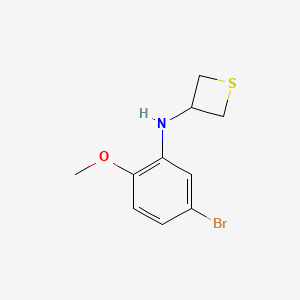
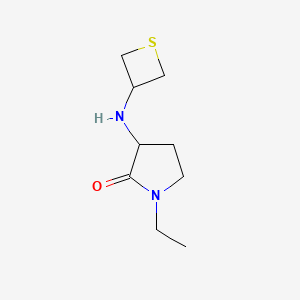
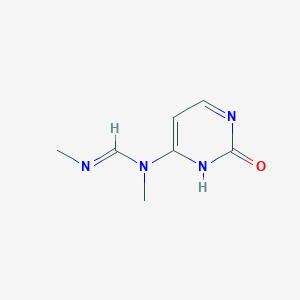
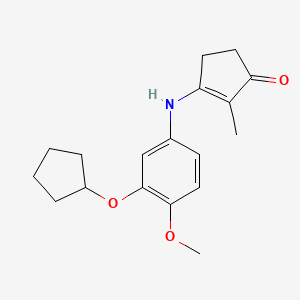

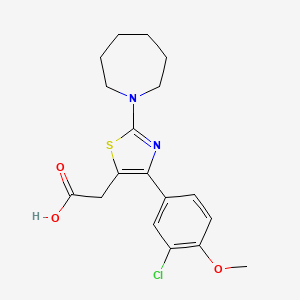
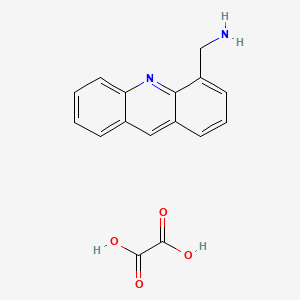
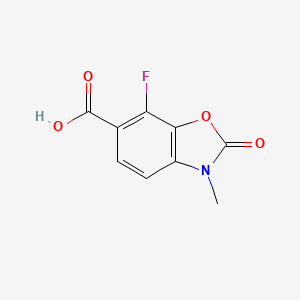
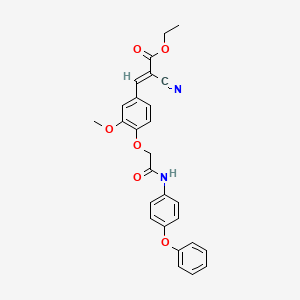

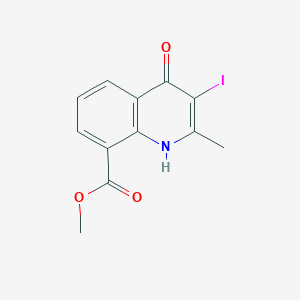
![(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B12996391.png)
